An In-depth Technical Guide to Pomalidomide-PEG3-CO2H: Structure and Synthesis
An In-depth Technical Guide to Pomalidomide-PEG3-CO2H: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Pomalidomide-PEG3-CO2H in Targeted Protein Degradation
The field of therapeutics is undergoing a paradigm shift, moving beyond traditional inhibition to the targeted degradation of disease-causing proteins.[1][2] A key technology in this area is the development of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][4]
Pomalidomide-PEG3-CO2H has emerged as a critical building block in the synthesis of PROTACs. It comprises three key components:
-
Pomalidomide: A potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4][5]
-
PEG3 Linker: A three-unit polyethylene glycol (PEG) linker that provides flexibility and improves solubility.[1][3][6][7]
-
Terminal Carboxylic Acid (CO2H): A functional group that allows for straightforward conjugation to a ligand for the protein of interest.[6]
This guide provides a comprehensive overview of the structure and synthesis of Pomalidomide-PEG3-CO2H, offering insights into its design and practical guidance for its preparation.
Chemical Structure and Properties
Pomalidomide-PEG3-CO2H is a molecule with the chemical formula C22H27N3O9 and a molecular weight of 477.46 g/mol .[8][9]
Structural Components:
-
Pomalidomide Moiety: Pomalidomide is a derivative of thalidomide and functions as a potent recruiter of the CRBN E3 ligase.[4] Its higher intrinsic binding affinity for CRBN often leads to more potent PROTACs compared to those derived from thalidomide.[4] The core structure consists of a phthalimide group linked to a glutarimide ring. The 4-amino group on the phthalimide ring is the key site for linker attachment.[10]
-
PEG3 Linker: The tri-ethylene glycol (PEG3) linker is a flexible, hydrophilic chain.[1][3] The inclusion of a PEG linker in a PROTAC is a strategic choice to enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecule.[1][3][6][7] The length of the PEG linker is a critical parameter that can be optimized to achieve efficient ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[7]
-
Terminal Carboxylic Acid: The carboxylic acid group serves as a versatile chemical handle for conjugation. It can be readily activated to form an amide bond with an amine-functionalized ligand for the protein of interest, a common and robust method for PROTAC synthesis.[6]
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C22H27N3O9 | [8][9] |
| Molecular Weight | 477.46 g/mol | [8][9] |
| Appearance | Solid | [8][9] |
| Purity | Typically ≥95% | |
| Storage | 2-8°C | [9] |
| Solubility | Soluble in DMSO | [9] |
Structural Diagram:
Caption: A conceptual diagram of the Pomalidomide-PEG3-CO2H structure.
Synthesis of Pomalidomide-PEG3-CO2H
The synthesis of Pomalidomide-PEG3-CO2H typically involves a multi-step process. A common strategy is the nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and an appropriate amine-terminated PEG linker.
Synthetic Scheme Overview:
Caption: A simplified workflow for the synthesis of Pomalidomide-PEG3-CO2H.
Detailed Synthetic Protocol:
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
Materials and Reagents:
-
4-Fluorothalidomide
-
tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate (or a similar protected amine-PEG3-acid linker)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step 1: Synthesis of Boc-protected Pomalidomide-PEG3-Ester
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorothalidomide (1.0 eq) and tert-butyl 3-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate (1.1 eq) in anhydrous DMSO.
-
Base Addition: Add DIPEA (3.0 eq) to the reaction mixture. The use of a non-nucleophilic base like DIPEA is crucial to facilitate the SNAr reaction without competing as a nucleophile.
-
Reaction Conditions: Stir the reaction mixture at 90 °C. The elevated temperature is often necessary to drive the SNAr reaction to completion.[11] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or DCM.
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO3 and brine to remove any remaining base and water-soluble impurities. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the Boc-protected Pomalidomide-PEG3-ester.
Step 2: Deprotection of the Carboxylic Acid
-
Deprotection Reaction: Dissolve the purified Boc-protected Pomalidomide-PEG3-ester in a mixture of TFA and DCM (e.g., 1:1 v/v).
-
Reaction Conditions: Stir the solution at room temperature. The acidic conditions will cleave the tert-butyl protecting group to reveal the terminal carboxylic acid.
-
Workup: After the deprotection is complete (monitored by TLC or LC-MS), remove the TFA and DCM under reduced pressure.
-
Final Product: The resulting residue is Pomalidomide-PEG3-CO2H. Further purification, if necessary, can be performed by recrystallization or preparative high-performance liquid chromatography (HPLC).
Causality Behind Experimental Choices:
-
Choice of Solvent: DMSO is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the ionic intermediates.
-
Choice of Base: DIPEA is a sterically hindered, non-nucleophilic base that effectively scavenges the HF byproduct of the reaction without competing with the amine nucleophile.
-
Use of Protecting Groups: The use of a tert-butyl ester to protect the carboxylic acid is a common strategy. This protecting group is stable under the basic conditions of the SNAr reaction and can be easily removed under acidic conditions.
Applications in Drug Discovery and Development
Pomalidomide-PEG3-CO2H is a valuable tool for the rapid and efficient synthesis of PROTAC libraries.[11][12] The terminal carboxylic acid allows for the straightforward conjugation to a diverse range of ligands for various proteins of interest. This modular approach enables researchers to systematically explore the effects of different linkers and target ligands on the efficacy and selectivity of protein degradation.
The development of efficient synthetic routes, such as one-pot procedures, for pomalidomide-conjugates is an active area of research aimed at accelerating the discovery of novel PROTAC-based therapeutics.[5][11][12]
Conclusion
Pomalidomide-PEG3-CO2H is a key building block in the rapidly advancing field of targeted protein degradation. Its well-defined structure, incorporating a potent E3 ligase ligand, a flexible and solubilizing PEG linker, and a versatile carboxylic acid handle, makes it an indispensable tool for the design and synthesis of novel PROTACs. A thorough understanding of its synthesis and chemical properties is essential for researchers working to develop the next generation of protein-degrading therapeutics.
References
- The Strategic Imperative of PEG Linkers in Targeted Protein Degradation: A Technical Guide - Benchchem.
- The Role of PEG Linkers in Advancing PROTAC Technology.
- Designing a Pomalidomide-Based PROTAC Library: Application Notes and Protocols - Benchchem.
- The Crucial Role of PEG Linkers in Targeted Protein Degradation: An In-depth Technical Guide - Benchchem.
- Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A.
- Targeted Protein Degrader Linkers - JenKem Technology USA.
- Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - RSC Publishing.
- A Comparative Guide to Thalidomide- and Pomalidomide-Based Linkers for PROTACs - Benchchem.
- The Chemistry Behind Pomalidomide: Functional Sites and Linker Design Strategies.
- Pomalidomide-PEG3-CO2H - CymitQuimica.
- Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker.
- Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing).
- Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC - NIH.
- Pomalidomide 4'-PEG3-acid | CAS 2138440-82-9 | Degrader Building Block - Bio-Techne.
- Pomalidomide-PEG3-CO2H | 2138440-82-9 - ChemicalBook.
- Pomalidomide-PEG3-acid - TargetMol.
- Pomalidomide-PEG3-OH ≥95% - Sigma-Aldrich.
- Pomalidomide-PEG3-CO2H | 2138440-82-9 - ChemicalBook.
- Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing).
- Pomalidomide-PEG3-NH-Boc 82040 - BPS Bioscience.
- Pomalidomide-PEG3-C2-NH2 hydrochloride-COA-804654-MedChemExpress.
- 化合物Pomalidomide-PEG3-CO2H|T40023|TargetMol - ChemicalBook.
- Pomalidomide | C13H11N3O4 | CID 134780 - PubChem - NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 8. Pomalidomide-PEG3-CO2H | CymitQuimica [cymitquimica.com]
- 9. Pomalidomide-PEG3-CO2H | 2138440-82-9 [amp.chemicalbook.com]
- 10. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
